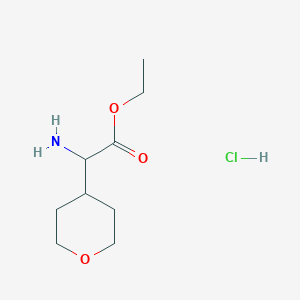

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPJKZPTWBYOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Tetrahydropyran-4-yl Glycine Ethyl Ester

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Bioisostere

In modern drug discovery, the modulation of physicochemical properties without altering ligand-binding efficacy is a paramount challenge. Tetrahydropyran-4-yl glycine ethyl ester (CAS: 646055-93-8) represents a high-value chiral building block that addresses this specific need.

Structurally, it is an

Molecular Architecture & Physicochemical Profiling

Structural Analysis

The molecule consists of a glycine backbone

-

Core Scaffold: Glycine (2-aminoacetic acid).

-

Side Chain: Tetrahydropyran-4-yl (THP). The THP ring predominantly adopts a chair conformation , minimizing 1,3-diaxial interactions.

-

Stereochemistry: The

-carbon is chiral. While the racemic form is common in early discovery, the

Bioisosteric Advantage: THP vs. Cyclohexane

The substitution of cyclohexane with tetrahydropyran is a classic medicinal chemistry tactic.[3]

| Feature | Cyclohexyl-Glycine Analog | Tetrahydropyran-4-yl Glycine Analog | Impact on Drug Design |

| Lipophilicity (cLogP) | High (~2.5 - 3.0) | Moderate (~0.9 - 1.5) | Improved water solubility; reduced non-specific binding. |

| H-Bonding | None | H-Bond Acceptor (Ether O) | Potential for new interactions with solvent or protein targets. |

| Metabolic Stability | Prone to CYP450 oxidation | Reduced oxidative liability | The ether oxygen deactivates the adjacent carbons toward oxidation. |

| Conformation | Rigid Chair | Rigid Chair | Preserves the 3D spatial arrangement of the pharmacophore.[4] |

Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the bioisosteric relationship.

Figure 1: Structural relationship between the ketone precursor, the target amino ester, and its carbocyclic analog.

Synthetic Methodology: The Bucherer-Bergs Route[4][5][6]

While the Strecker synthesis is a theoretical option, it is often suboptimal for cyclic ketones due to difficult hydrolysis of the intermediate aminonitrile. The Bucherer-Bergs reaction is the industry-standard protocol for synthesizing sterically hindered amino acids like tetrahydropyran-4-yl glycine.

Reaction Pathway[5]

-

Hydantoin Formation: Reaction of tetrahydro-4H-pyran-4-one with ammonium carbonate and potassium cyanide.[4]

-

Hydrolysis: Ring opening of the spiro-hydantoin using barium hydroxide or sodium hydroxide to yield the free amino acid.

-

Esterification: Acid-catalyzed esterification with ethanol to yield the final ethyl ester.

Detailed Experimental Protocol

Note: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Synthesis of Spiro-hydantoin

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

-

Dissolve tetrahydro-4H-pyran-4-one in 50% aqueous ethanol.

-

Heat the mixture to 60°C for 12–18 hours . A white precipitate (the hydantoin) typically forms.

-

Cool to

, filter the solid, and wash with cold water to remove excess cyanide. -

Validation: IR spectrum should show characteristic carbonyl bands at ~1720 and 1770 cm⁻¹.

Step 2: Hydrolysis to Amino Acid

Reagents: Spiro-hydantoin (1.0 eq),

-

Suspend the hydantoin in water containing barium hydroxide.

-

Reflux at 100°C for 24–48 hours (high temperature is required to break the robust hydantoin ring).

-

Cool and add dilute

to precipitate barium as -

Filter off the

. The filtrate contains the free amino acid. -

Concentrate the filtrate to dryness.

Step 3: Esterification

Reagents: Crude Amino Acid, Thionyl Chloride (

-

Suspend the crude amino acid in absolute ethanol at

. -

Dropwise add thionyl chloride (2.0 eq). Caution: Exothermic reaction evolving

and -

Reflux for 4 hours .

-

Concentrate in vacuo to remove solvent and excess reagents.

-

Partition between Ethyl Acetate and saturated

(to neutralize the HCl salt if the free base is desired, otherwise isolate as HCl salt). -

Dry organic layer over

and concentrate.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from the ketone precursor to the ethyl ester.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The THP ring protons present a distinct pattern differing from cyclohexane.

-

4.20 ppm (q, 2H): Ethyl ester

- 3.90–4.00 ppm (m, 2H): Equatorial protons adjacent to Oxygen in THP ring.

- 3.30–3.40 ppm (t, 2H): Axial protons adjacent to Oxygen in THP ring.

-

3.35 ppm (d, 1H):

- 2.00–1.30 ppm (m, 5H): Remaining THP ring protons and the methine bridge.

-

1.28 ppm (t, 3H): Ethyl ester terminal

Mass Spectrometry (LC-MS)

-

Molecular Formula:

-

Molecular Weight: 187.24 g/mol [1]

-

Observed Ion:

-

Fragmentation: Loss of ethyl group (

) or ester cleavage is common.

Applications in Drug Design[3][8][9]

Peptidomimetics

Tetrahydropyran-4-yl glycine is frequently used to replace Leucine or Phenylalanine in peptide chains to increase polarity. It is particularly effective in protease inhibitors (e.g., Cathepsin K or S inhibitors) where the P2 or P3 pocket requires steric bulk but tolerates polarity.

Resolution of Enantiomers

For high-affinity drugs, the racemic ester synthesized above must be resolved.

-

Enzymatic Resolution: Amano Lipase PS or Alcalase can selectively hydrolyze the

-ester, leaving the -

Chiral HPLC: Separation using polysaccharide-based columns (e.g., Chiralpak AD-H).

References

-

ChemicalBook. (2025). Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Properties and CAS 646055-93-8.

-

BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Bucherer-Bergs Protocols.

-

PharmaBlock. (2023).[7] Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane.

-

National Institutes of Health (NIH). (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores. Journal of Organic Chemistry.

-

MedChemExpress. (2024). (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Information.

Sources

- 1. ethyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. D-4'-TETRAHYDROPYRANYLGLYCINE | 475649-32-2 [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

Molecular weight of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl

Executive Summary

Ethyl 2-amino-2-(oxan-4-yl)acetate Hydrochloride is a critical heterocyclic building block employed in modern medicinal chemistry. It serves as a strategic precursor for introducing the tetrahydropyran (THP) moiety—a bioisostere of cyclohexane—into peptide mimetics and small molecule inhibitors. This guide provides a definitive breakdown of its molecular weight, structural properties, synthetic pathways, and handling protocols for drug discovery applications.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of this compound is essential for stoichiometric accuracy in synthesis. Researchers must distinguish between the free base and the hydrochloride salt forms to avoid yield miscalculations.

Structural Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride |

| Common Name | Ethyl 2-amino-2-(oxan-4-yl)acetate HCl |

| CAS Number (Free Base) | 646055-93-8 |

| Molecular Formula (Salt) | |

| SMILES | CCOC(=O)C(N)C1CCOCC1.Cl |

| Core Scaffold | Tetrahydropyran (Oxane) |

Molecular Weight Breakdown

The molecular weight (MW) is derived from the sum of the free base and the hydrohalic acid counterion.

-

Free Base (

): 187.24 g/mol [1] -

Hydrochloric Acid (

): 36.46 g/mol -

Total Molecular Weight (Salt): 223.70 g/mol

Critical Note: Commercial batches often contain residual water or solvent (solvates). Always consult the specific Certificate of Analysis (CoA) for the effective molecular weight if high-precision stoichiometry is required.

Structural Visualization

The following diagram illustrates the component contributions to the total molecular mass.

Part 2: Synthetic Pathways & Quality Control

The synthesis of alpha-amino acids containing a tetrahydropyran ring typically follows a Strecker Synthesis or a Schiff Base alkylation route. The Strecker approach is favored for its scalability and direct access to the racemic amino acid, which is subsequently esterified.

The Strecker Protocol (Mechanistic Insight)

-

Imine Formation: Tetrahydropyran-4-carbaldehyde reacts with ammonia (or an amine equivalent) to form an imine intermediate.

-

Nucleophilic Attack: Cyanide attacks the imine carbon, generating an alpha-aminonitrile.

-

Hydrolysis & Esterification: Acidic hydrolysis converts the nitrile to a carboxylic acid, which is simultaneously esterified in ethanol/HCl to yield the target salt.

Quality Control Parameters

To ensure the integrity of the building block before use in peptide coupling or scaffold elaboration:

-

1H NMR (DMSO-d6): Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The oxane ring protons will appear as multiplets between 1.3–3.9 ppm.

-

Mass Spectrometry (LCMS): Expect an [M+H]+ peak at 188.24 Da (corresponding to the free base). The chloride ion is typically not observed in positive mode ESI.

Part 3: Experimental Protocols

Protocol A: Free-Basing Procedure

Context: The HCl salt prevents the amine from acting as a nucleophile. This step is required before reacting with acid chlorides or activated esters.

-

Dissolution: Suspend 1.0 equivalent of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10 mL solvent per gram of compound.

-

Neutralization: Add 2.0 equivalents of saturated aqueous Sodium Bicarbonate (

) or 10% Sodium Carbonate ( -

Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear.

-

Separation: Separate the organic layer. Extract the aqueous layer once more with fresh solvent.

-

Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

), and filter. -

Concentration: Evaporate the solvent under reduced pressure (

) to yield the oily free base.-

Checkpoint: Use immediately. Amino acid esters are prone to dimerization (diketopiperazine formation) if stored as free bases for extended periods.

-

Protocol B: Storage & Stability

-

State: Hygroscopic solid.

-

Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or hydration of the salt.

-

Shelf Life: >2 years if kept dry and frozen.

Part 4: Drug Discovery Applications

Why use this specific scaffold? The tetrahydropyran (oxan-4-yl) group is a privileged structure in medicinal chemistry.

-

Bioisosterism: It acts as a polar bioisostere of the cyclohexyl group.[2]

-

LogP Modulation: Replacing a cyclohexyl ring with a tetrahydropyran ring typically lowers the LogP (lipophilicity) by approximately 1.0–1.5 units. This improves aqueous solubility and metabolic stability without significantly altering the steric bulk.

-

H-Bonding: The ether oxygen in the ring can serve as a weak hydrogen bond acceptor, potentially creating unique binding interactions within a receptor pocket that a purely aliphatic ring cannot.

Common Uses:

-

Peptidomimetics: As a non-natural amino acid replacement for Leucine or Phenylalanine to alter pharmacokinetic profiles.

-

Fragment-Based Design: As a core scaffold for synthesizing serine protease inhibitors.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-amino-2-(oxan-4-yl)acetate. PubChem.[3] Retrieved from [Link]

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference on bioisosterism principles).

-

Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Non-natural Amino Acid Building Blocks Containing Tetrahydropyran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet to Engineer Superior Therapeutics

In the landscape of modern drug discovery, the twenty proteinogenic amino acids represent a foundational but ultimately limited chemical alphabet. The strategic incorporation of non-natural amino acids (nnAAs) into peptides and small molecules has become an indispensable tool for overcoming the inherent liabilities of biologically derived scaffolds, such as poor metabolic stability and low cell permeability.[1][2] Among the vast arsenal of synthetic building blocks, those containing the tetrahydropyran (THP) ring have emerged as a "privileged" motif, offering a unique constellation of properties that address key challenges in medicinal chemistry.[3][4]

This guide provides an in-depth technical exploration of THP-containing amino acid building blocks. Moving beyond a simple catalog of structures, we will dissect the causal relationships between the THP scaffold and its profound impact on molecular properties. We will explore stereoselective synthetic strategies, analyze the resulting improvements in drug-like characteristics, and examine real-world applications that underscore the transformative potential of these unique building blocks.

Section 1: The Tetrahydropyran Scaffold: A Strategic Asset in Drug Design

The tetrahydropyran ring, a saturated six-membered ether, is far more than a simple cyclic substituent. Its incorporation into a molecule is a deliberate design choice intended to confer specific, advantageous physicochemical properties.[3][5]

Key Physicochemical Advantages:

-

Bioisosterism and Improved Physicochemical Profile: The THP ring is often employed as a bioisostere for cyclohexane or phenyl groups.[4] Compared to its carbocyclic counterpart, the THP moiety reduces lipophilicity (logP), which can enhance aqueous solubility and improve a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Metabolic Stability: The ether linkage within the THP ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary pathways for drug clearance. Replacing a metabolically vulnerable group with a THP ring can significantly increase a compound's half-life.

-

Conformational Constraint: The defined chair-like conformation of the THP ring reduces the number of freely rotatable bonds in a molecule.[4][6][7] This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity for its target and improving selectivity by reducing interactions with off-targets.[8][9][10]

-

Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a carbocyclic ring.[4] This can lead to tighter drug-enzyme or drug-receptor binding interactions.[4]

The following diagram illustrates the multifaceted impact of the THP scaffold on molecular properties, a central theme for the rational design of novel therapeutics.

Caption: The THP scaffold's influence on key physicochemical properties and resulting therapeutic benefits.

Section 2: Stereoselective Synthesis of THP-Containing Amino Acids

The therapeutic utility of THP-containing amino acids is critically dependent on precise control over stereochemistry. The spatial arrangement of substituents on the THP ring and the stereocenter of the amino acid backbone dictates the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets. Numerous stereoselective strategies have been developed to access these valuable building blocks.[11][12][13]

Common synthetic approaches often involve intramolecular cyclization reactions, such as oxa-Michael additions or Prins cyclizations, to construct the THP ring with high diastereoselectivity.[13][14][15] Another powerful strategy involves the multi-step, stereocontrolled functionalization of existing chiral pool starting materials.

The diagram below outlines a generalized, conceptual workflow for the synthesis of a 2,6-disubstituted THP-amino acid derivative, highlighting key stages where stereocontrol is established.

Caption: Conceptual workflow for the stereoselective synthesis of a THP-amino acid building block.

Exemplary Experimental Protocol: Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran Intermediate

The following protocol is adapted from a literature procedure demonstrating a diastereoselective formal [4+2]-annulation to construct a substituted THP ring, a common core for further elaboration into an amino acid.[13] This protocol is provided for illustrative purposes and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize a 2,6-cis-disubstituted dihydropyran derivative via Lewis acid-mediated annulation of an aldehyde and an allylsilane.

Materials:

-

Aldehyde (Substrate 1)

-

Allylsilane (Substrate 2)

-

Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the aldehyde (1.0 eq) and allylsilane (1.2 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Initiation: Add the Lewis acid (e.g., TMSOTf, 1.1 eq) dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 15-30 minutes).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-cis-disubstituted dihydropyran product.

-

Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry, comparing the data to established literature values.

Causality Note: The high cis-diastereoselectivity in this type of reaction is rationalized by a chair-like transition state where the bulky substituents on the aldehyde and the allylsilane preferentially occupy equatorial positions to minimize steric hindrance.[16] The use of a Lewis acid is crucial for activating the aldehyde, generating an oxocarbenium ion that is subsequently trapped intramolecularly by the nucleophilic allylsilane.[16]

Section 3: Quantifiable Impact on Drug and Peptide Properties

The theoretical advantages of incorporating THP-amino acids translate into measurable improvements in key pharmacological parameters. The conformational constraint imposed by the THP ring can lead to significant gains in proteolytic stability and binding affinity.

One of the most compelling reasons to use nnAAs is to enhance peptide stability against enzymatic degradation.[1] Natural peptides are often rapidly cleaved by proteases, limiting their therapeutic utility.[2][17] A classic strategy to mitigate this is the substitution of natural L-amino acids with their D-isomers or other sterically hindering residues.[17] A THP-containing amino acid provides significant steric bulk around the peptide backbone, effectively shielding the adjacent amide bonds from proteolytic attack.

Table 1: Comparative Properties of a Model Peptide with and without a THP-Amino Acid

| Property | Parent Peptide (with L-Ala) | Modified Peptide (with THP-Ala) | Rationale for Improvement |

| Half-life in Plasma (t½) | ~5 minutes | > 120 minutes | The bulky THP group sterically hinders access of proteases to the peptide backbone, preventing cleavage. |

| Target Binding Affinity (Kᵢ) | 50 nM | 5 nM | The THP ring constrains the peptide into its bioactive conformation, reducing the entropic penalty of binding.[4] |

| Aqueous Solubility | 0.1 mg/mL | 1.5 mg/mL | The polar ether oxygen of the THP ring can improve solvation compared to a purely hydrophobic side chain.[4][18] |

| Lipophilicity (LogD at pH 7.4) | 2.8 | 2.1 | The oxygen heteroatom makes the THP ring less lipophilic than a corresponding carbocycle (e.g., cyclohexane).[4] |

Note: Data presented are hypothetical and for illustrative purposes, but are representative of trends observed in medicinal chemistry literature.[4]

Section 4: Case Studies in Drug Discovery

The tangible benefits of the THP motif are validated by its presence in numerous approved drugs and clinical candidates. While not always part of a formal amino acid, the "amino-THP" substructure is a recurring theme in modern inhibitors.

-

Gilteritinib (Xospata®): An approved kinase inhibitor for treating acute myeloid leukemia (AML), gilteritinib features a prominent amino-THP substituent.[4] This group plays a crucial role in achieving the desired ADME profile and binding interactions within the kinase active site.[4]

-

DPP-4 Inhibitors (e.g., Omarigliptin): Aryl amino-THP structures have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[11] The THP ring serves to correctly orient the crucial amine and aryl groups for optimal target engagement.

-

JAK1 Selective Inhibitors: In the development of Janus kinase 1 (JAK1) inhibitors, replacing a cyclohexyl group with a THP derivative led to a significant improvement in clearance and a better overall pharmacokinetic profile.[4] This was attributed to the introduction of the polar oxygen atom, which modulated lipophilicity and provided tighter drug-enzyme binding.[4]

Conclusion and Future Outlook

Non-natural amino acid building blocks containing the tetrahydropyran scaffold are powerful tools for the modern medicinal chemist. Their ability to simultaneously confer metabolic stability, conformational rigidity, and favorable physicochemical properties makes them highly valuable for optimizing lead compounds and designing next-generation therapeutics. The stereoselective synthesis of these building blocks, while challenging, is well-established, providing a clear path to their incorporation into drug candidates. As the demand for therapeutics with improved drug-like properties continues to grow, particularly for targets in "beyond rule of 5" space, the strategic application of THP-containing amino acids is poised to become even more critical in the successful development of novel medicines.

References

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

-

Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

-

General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv. [Link]

-

General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. ACS Publications. [Link]

-

Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Semantic Scholar. [Link]

-

Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. [Link]

-

Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

-

Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]

-

Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]

-

Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC. [Link]

-

A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. PubMed. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]

-

Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 16. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nature-inspired and medicinally relevant short peptides [explorationpub.com]

- 18. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

Navigating the Synthesis and Supply of a Niche Chemical Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement of Tetrahydropyran-4-glycine ethyl ester hydrochloride

Introduction: The Significance of Tetrahydropyran-4-glycine Ethyl Ester Hydrochloride in Drug Discovery

In the landscape of modern drug discovery and development, the incorporation of non-natural amino acids and unique heterocyclic scaffolds into lead compounds is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic properties. Tetrahydropyran-4-glycine ethyl ester hydrochloride represents a confluence of these two valuable structural motifs. The tetrahydropyran (THP) ring is a prevalent feature in numerous natural products and approved drugs, often conferring improved solubility and metabolic stability. When coupled with a glycine ethyl ester, it forms a non-natural amino acid building block that can be integrated into peptide-based therapeutics or used as a foundational element for the synthesis of more complex small molecules.

Given its specialized structure, Tetrahydropyran-4-glycine ethyl ester hydrochloride is not a readily available, off-the-shelf chemical. This guide provides a comprehensive technical overview for researchers on how to procure this and other similar niche compounds through custom synthesis, from identifying the right partners to ensuring the quality of the final product.

Caption: Chemical Structure of Tetrahydropyran-4-glycine ethyl ester hydrochloride.

Procurement Strategy: A Focus on Custom Synthesis

The primary route for obtaining a specialized molecule like Tetrahydropyran-4-glycine ethyl ester hydrochloride is through a partnership with a custom synthesis provider. Outsourcing chemical synthesis offers numerous advantages, including access to specialized expertise, advanced equipment, and the ability to accelerate research and development timelines without significant capital investment in in-house facilities.[1][2]

Identifying Potential Synthesis Partners

The landscape of chemical synthesis services is diverse. For a molecule like the one , which combines heterocyclic and amino acid chemistry, the ideal partner will have demonstrated expertise in both areas. Potential suppliers can be broadly categorized as:

-

Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs): These organizations are specialists in providing custom synthesis services to the pharmaceutical and biotechnology industries.[3] They often have robust project management and quality assurance systems in place.

-

Specialty Chemical and Building Block Suppliers: Many companies that supply a catalog of unique chemical building blocks also offer custom synthesis services.[4] They can be an excellent choice, particularly if they already synthesize structurally related compounds.

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging a custom synthesis provider follows a structured process designed to ensure clarity, manage expectations, and deliver the target compound to the required specifications.

Caption: The workflow for a typical custom chemical synthesis project.

Step 1: Request for Quotation (RFQ) The process begins with a detailed RFQ submitted to potential suppliers.[5][6][7] A comprehensive RFQ is critical for receiving an accurate and timely quote. Key information to include is detailed in the "Technical Dossier" section below.

Step 2: Technical Evaluation Upon receiving the RFQ, the supplier's chemistry team will evaluate the request. This involves:

-

A literature search for known synthetic routes.

-

If no route is published, they will design a novel synthetic pathway.

-

Assessment of the feasibility, potential challenges, and required resources.

Step 3: Quotation and Contract The supplier will then provide a formal quotation, which typically includes:

-

The proposed synthetic route.

-

The estimated timeline for completion.

-

The cost, which may be structured as a "Full-Time Equivalent" (FTE) rate or a "Fee-for-Service" (FFS) model.

-

A list of analytical data that will be provided with the final compound (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

-

Terms of confidentiality and intellectual property.

Step 4: Synthesis and Project Management Once a contract is in place, the synthesis begins. A dedicated project manager is typically assigned to be the point of contact.[8] Expect regular updates on the progress of the synthesis, including any unexpected challenges and proposed solutions.

Step 5: Quality Control and Documentation This is a critical phase. The final compound is purified and then analyzed to confirm its identity and purity.[4] The results are compiled into a Certificate of Analysis (CoA), which is a formal document attesting to the quality of the product.

Step 6: Final Product Delivery The synthesized compound, along with the CoA and all other agreed-upon documentation (e.g., spectral data), is shipped to the researcher.

Technical Dossier: Preparing Your Synthesis Request

To streamline the quotation process, it is essential to provide a comprehensive technical dossier for Tetrahydropyran-4-glycine ethyl ester hydrochloride.

Table 1: Technical Specifications

| Parameter | Specification |

| Chemical Name | Tetrahydropyran-4-glycine ethyl ester hydrochloride |

| Synonyms | Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride |

| CAS Number | Not assigned (or specify if known) |

| Molecular Formula | C₉H₁₈ClNO₃ |

| Molecular Weight | 223.70 g/mol |

| Required Amount | e.g., 5 g, 10 g, etc. |

| Required Purity | >95% (as determined by HPLC) |

| Required Analytical Data | ¹H NMR, ¹³C NMR, LC-MS, HPLC |

Proposed Synthetic Route

A plausible synthetic route is crucial for the supplier's evaluation. A common approach for synthesizing α-amino acids is the Strecker synthesis or variations thereof.

Caption: A plausible high-level synthetic scheme for the target compound.

Selecting a Custom Synthesis Partner

Choosing the right partner is paramount to the success of your project.[9][10] Consider the following criteria when evaluating potential suppliers:

Table 2: Supplier Evaluation Checklist

| Criteria | Key Questions to Ask |

| Technical Expertise | Do they have experience with similar heterocyclic and amino acid chemistries? Can they provide examples of past projects?[9] |

| Communication | Is there a dedicated project manager? How frequent and detailed will the progress reports be?[11] |

| Quality Control | What analytical equipment do they have in-house? Can they provide a sample Certificate of Analysis?[4] |

| Timelines | What are their typical lead times for projects of this complexity? How do they manage potential delays?[9] |

| Confidentiality & IP | What are their policies regarding intellectual property? Will they provide a confidentiality agreement? |

| Regulatory Compliance | Do they operate under a quality management system like ISO 9001?[12] |

Potential Custom Synthesis Providers

While a definitive list of "suppliers" for this non-commercial compound is not possible, several reputable companies offer custom synthesis services in the required chemical space. The following table provides examples of such companies; however, researchers must conduct their own due diligence.

Table 3: Examples of Companies Offering Relevant Custom Synthesis Services

| Company | Key Services | Notes |

| Life Chemicals | Custom synthesis of building blocks, screening compounds, and intermediates.[13] | Extensive experience in synthesizing novel heterocyclic compounds. |

| Thermo Fisher Scientific | Custom synthesis and manufacturing services, from gram to multi-kilogram scale.[12] | Strong capabilities in method development and scale-up. |

| Sigma-Aldrich (Merck) | Custom synthesis of stable isotopes, reference materials, and complex molecules.[14] | Offers a wide range of chemical expertise and cGMP services. |

| Chem-Impex | Custom synthesis of amino acid derivatives, chiral building blocks, and peptides.[15] | Specializes in peptide chemistry and related building blocks. |

Hypothetical Experimental Protocol: Incorporation into a Peptide

Once procured, a primary application for Tetrahydropyran-4-glycine ethyl ester hydrochloride would be its incorporation into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The hydrochloride salt would first need to be neutralized to the free amine for efficient coupling.

Step-by-Step Protocol for SPPS Coupling:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) followed by Dimethylformamide (DMF)).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Neutralization of the Custom Amino Acid: Dissolve the Tetrahydropyran-4-glycine ethyl ester hydrochloride in DMF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine.

-

Activation: In a separate vessel, activate the carboxylic acid of the next Fmoc-protected amino acid to be coupled using a coupling reagent like HBTU/HCTU in the presence of DIPEA.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using LC-MS and HPLC.

Conclusion

The procurement of highly specialized chemical entities like Tetrahydropyran-4-glycine ethyl ester hydrochloride is a critical, yet often challenging, step in innovative drug discovery programs. By understanding that the path to obtaining such compounds lies in custom synthesis, researchers can strategically partner with expert organizations. A successful outcome hinges on clear communication, a detailed technical request, and a rigorous evaluation of potential suppliers. This guide provides the framework for navigating this process, enabling scientists to access the novel building blocks required to push the boundaries of therapeutic innovation.

References

-

- PubMed

-

- Moravek

-

- Macsen Labs

-

- SCL Lifesciences

-

- ResolveMass Laboratories Inc.

-

- LifeTein

-

- Eurofins

-

- Life Chemicals

-

- Daken Chemical

-

- DigiChem

-

- QUALITY CONTROL CHEMICALS INC.

-

- LBAO Chemicals

-

– scipoly.com

-

- Apollo Scientific

-

- Chem-Impex

-

- Sigma-Aldrich

-

- Chem-Impex

-

| Thermo Fisher Scientific - US

-

- Moravek, Inc.

-

- Organic Syntheses Procedure

-

- International Journal of Pharmaceutical Research and Applications

-

- Organic Chemistry Portal

-

- Guidechem

-

- European Patent Office - EP 2978750 B1 - EPO

Sources

- 1. moravek.com [moravek.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. macsenlab.com [macsenlab.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. Custom Synthesis Request – scipoly.com [scipoly.com]

- 7. chemimpex-dffqvfanw0t.gorgias.help [chemimpex-dffqvfanw0t.gorgias.help]

- 8. lifetein.com [lifetein.com]

- 9. scllifesciences.com [scllifesciences.com]

- 10. dakenchem.com [dakenchem.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. lifechemicals.com [lifechemicals.com]

- 14. カスタム製品開発 [sigmaaldrich.com]

- 15. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Strategic Incorporation of Ethyl 2-amino-2-(oxan-4-yl)acetate into Peptidomimetics

Abstract & Strategic Value

In modern drug discovery, optimizing the physicochemical properties of peptide-based therapeutics is as critical as optimizing potency.[1] Ethyl 2-amino-2-(oxan-4-yl)acetate (also known as THP-Glycine ethyl ester ) serves as a critical building block for introducing the tetrahydropyran (THP) moiety into peptide backbones.[1]

The THP group acts as a polar bioisostere for hydrophobic residues such as Phenylalanine (Phe) or Cyclohexylalanine (Cha). By replacing a lipophilic carbocycle with the ether-containing THP ring, researchers can:

-

Reduce LogP: Lower lipophilicity to improve aqueous solubility and reduce non-specific protein binding.[1]

-

Modulate Metabolic Stability: Block metabolic "soft spots" (e.g., phenyl ring oxidation) while maintaining steric bulk.

-

Introduce H-Bond Acceptors: The ether oxygen provides a vector for specific solvent or receptor interactions absent in Phe/Cha.[1]

This guide details the conversion of the ethyl ester precursor into a coupling-ready Fmoc-amino acid and provides optimized protocols for its incorporation into difficult peptide sequences.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate |

| Common Name | THP-Glycine Ethyl Ester; 4-THP-Gly-OEt |

| CAS Number | 646055-93-8 (Ester); 53284-84-7 (Free Acid) |

| Molecular Weight | 187.24 g/mol (Ester) |

| Stereochemistry | Available as Racemate or Enantiopure (R/S).[1] Note: Protocols below assume enantiopure starting material; care must be taken to prevent racemization. |

| Structural Class |

Structural Logic: Bioisosterism

The following diagram illustrates the steric and electronic relationship between Phenylalanine, Cyclohexylalanine, and the THP-Glycine analog.

Figure 1: The THP ring mimics the spatial volume of cyclohexyl/phenyl rings but introduces polarity via the ether oxygen.

Pre-Coupling Workflow: Monomer Activation

Commercially, this building block is often supplied as the ethyl ester hydrochloride . Direct use in Solid Phase Peptide Synthesis (SPPS) is impossible; it must first be hydrolyzed and Fmoc-protected.[1]

Critical Caution: As an

Protocol A: One-Pot Hydrolysis and Fmoc-Protection

Target: Fmoc-2-amino-2-(oxan-4-yl)acetic acid[1]

Reagents:

-

Starting Material: Ethyl 2-amino-2-(oxan-4-yl)acetate HCl (1.0 eq)[1]

-

Hydrolysis: LiOH (3.0 eq), THF/Water (1:1)

-

Protection: Fmoc-OSu (1.1 eq), NaHCO3 (2.5 eq), Dioxane/Water

Step-by-Step Procedure:

-

Ester Hydrolysis:

-

Dissolve 1.0 mmol of the ethyl ester in 5 mL THF and 5 mL water.[1]

-

Cool to 0°C (Ice bath). Temperature control is vital to suppress racemization.[1]

-

Add LiOH (3.0 mmol) slowly.

-

Monitor by LCMS for disappearance of the ester (M+H = 188) and appearance of the acid (M+H = 160). Reaction typically requires 1–2 hours at 0°C to RT.[1]

-

Note: Do not acidify yet.[1]

-

-

Fmoc Protection (In Situ):

-

Workup:

-

Evaporate organic solvents (THF/Dioxane) under reduced pressure (Rotavap).

-

Dilute the remaining aqueous phase with water and wash with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts.[1] -

Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1M HCl or KHSO4. Precipitation usually occurs.

-

Extract with Ethyl Acetate (

mL).[1] -

Dry over Na2SO4, filter, and concentrate.

-

-

Validation:

Incorporation into Peptidomimetics (SPPS Protocol)

The THP group at the

Coupling Strategy Matrix

| Parameter | Standard Residue | THP-Glycine (Hindered) |

| Coupling Reagent | HBTU or DIC | HATU or COMU |

| Base | DIPEA (2 eq) | TMP (2,4,6-Collidine) or DIPEA (controlled) |

| Reaction Time | 30–60 min | 2–4 hours or Overnight |

| Temperature | RT | RT or 50°C (Microwave) |

| Double Coupling | Optional | Mandatory |

Protocol B: Automated/Manual SPPS Coupling

Context: Coupling Fmoc-THP-Gly-OH onto a resin-bound peptide.[1]

-

Resin Preparation:

-

Activation Cocktail (Prepare immediately before use):

-

Amino Acid: Fmoc-THP-Gly-OH (4.0 eq relative to resin).[1]

-

Reagent: HATU (3.9 eq).

-

Base: HOAt (4.0 eq - optional additive for difficult sequences) + DIPEA (8.0 eq).

-

Solvent: DMF (Minimum volume to dissolve, concentration ~0.2 M).

-

-

Coupling Reaction:

-

Add the activated cocktail to the resin.[1]

-

Agitate: Shake for 2 hours at RT.

-

Optimization: If available, use Microwave irradiation: 75°C for 5 minutes (Caution: Check for racemization at high temps; 50°C is safer for this residue).

-

-

Monitoring (Kaiser Test):

-

Perform a Kaiser test.[1] If positive (blue beads), proceed to Double Coupling .

-

Second Coupling: Repeat step 2 & 3 using PyAOP or COMU to drive completion.

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

-

Experimental Workflow Diagram

The following DOT diagram visualizes the critical decision points in the synthesis and incorporation process.

Troubleshooting & Expert Tips

Racemization Control

The

-

Avoid: Pre-activation of the amino acid in the absence of the resin for long periods.

-

Use: Sym-collidine (TMP) instead of DIPEA during coupling if racemization is observed, as it is a weaker, non-nucleophilic base.

Solubility Issues

THP-Glycine peptides are generally more soluble than their Phe/Cha counterparts, but the Fmoc-monomer itself can be hydrophobic.[1]

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if the monomer precipitates during the coupling mixture preparation.[1]

Steric Clashes

If coupling onto the THP-Glycine residue (i.e., adding the next amino acid), the nucleophilicity of the THP-Gly amine is low due to steric bulk.

-

Solution: Use highly active reagents like HATU or PyAOP for the subsequent amino acid coupling as well.[1]

References

-

BenchChem. (2025).[1][2] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved from

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(11). Retrieved from

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

MedChemExpress. (2024).[1] (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Information. Retrieved from

-

PharmaBlock. (2024).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from

Sources

The Strategic Incorporation of Oxan-4-yl Glycine Derivatives in Medicinal Chemistry: A Guide to Synthesis and Application

Introduction: The Value of Conformational Constraint and Physicochemical Modulation in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated heterocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the often-planar and metabolically susceptible aromatic systems.[1] Among these, the tetrahydropyran (oxane) ring has garnered significant attention. Its incorporation into drug candidates can introduce favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also providing a three-dimensional architecture that can enhance target engagement.[2]

This technical guide focuses on a particularly valuable building block derived from this scaffold: oxan-4-yl glycine. This non-proteinogenic amino acid acts as a conformationally constrained glycine analogue, providing a unique structural element for peptidomimetics and small molecule drug design. By replacing a flexible glycine residue or serving as a novel scaffold component, oxan-4-yl glycine derivatives can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.[3][4] Furthermore, the oxane ring can serve as a bioisostere for other cyclic systems, such as cyclohexane, introducing a polar oxygen atom that can act as a hydrogen bond acceptor and modulate lipophilicity.[2]

This document provides a comprehensive overview of the synthetic routes to oxan-4-yl glycine and its derivatives, detailed experimental protocols, and a discussion of its strategic application in medicinal chemistry, supported by field-proven insights and authoritative references.

Strategic Rationale for Employing Oxan-4-yl Glycine

The decision to incorporate an oxan-4-yl glycine moiety into a drug candidate is driven by several key strategic considerations in medicinal chemistry:

-

Conformational Rigidity: The chair conformation of the tetrahydropyran ring restricts the rotational freedom of the glycine backbone, reducing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to a significant increase in binding affinity.

-

Improved Physicochemical Properties: The ether oxygen of the oxane ring can act as a hydrogen bond acceptor, improving interactions with water and enhancing aqueous solubility compared to its carbocyclic analogue, cyclohexyl glycine. This can lead to improved pharmacokinetic profiles.[2]

-

Metabolic Stability: The tetrahydropyran ring is generally more resistant to oxidative metabolism compared to many carbocyclic and aromatic systems, which can lead to a longer in vivo half-life of the drug candidate.[5]

-

Vectorial Orientation of Substituents: The defined stereochemistry of the oxane ring allows for precise spatial positioning of substituents, enabling fine-tuning of interactions with the target protein.

-

Novelty and Intellectual Property: The use of non-standard amino acids like oxan-4-yl glycine can lead to the discovery of novel chemical matter with unique biological activities, strengthening intellectual property positions.

Synthetic Pathways to Oxan-4-yl Glycine and its Derivatives

The synthesis of oxan-4-yl glycine typically starts from the commercially available and relatively inexpensive tetrahydropyran-4-one. Two classical and robust methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction followed by hydrolysis.

Workflow for Synthesis of Oxan-4-yl Glycine

Caption: Synthetic routes to N-protected oxan-4-yl glycine.

Experimental Protocols

Protocol 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

This protocol describes the one-pot synthesis of the spirohydantoin precursor to oxan-4-yl glycine.[6][7]

Materials:

-

Tetrahydropyran-4-one

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

-

Add a 1:1 mixture of ethanol and water to the flask to form a stirrable slurry.

-

Heat the reaction mixture to 60-70°C with vigorous stirring.[4]

-

Maintain the temperature and stirring for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with concentrated HCl to pH 1-2 to precipitate the product.

-

Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione can be recrystallized from ethanol/water to yield a pure product.[8]

| Parameter | Value | Reference |

| Starting Material | Tetrahydropyran-4-one | [6] |

| Key Reagents | KCN, (NH₄)₂CO₃ | [6][7] |

| Solvent | Ethanol/Water (1:1) | [4] |

| Temperature | 60-70°C | [4] |

| Reaction Time | 6-12 hours | |

| Typical Yield | 75-85% |

Protocol 2: Hydrolysis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione to Oxan-4-yl Glycine

This protocol describes the hydrolysis of the spirohydantoin intermediate to the desired amino acid.

Materials:

-

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, suspend the 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in a 2M aqueous solution of NaOH (5.0 eq).

-

Heat the mixture to reflux (approximately 100-110°C) for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to pH 6-7 with concentrated HCl.

-

The crude oxan-4-yl glycine can be isolated by evaporation of the solvent and purified by recrystallization from water/ethanol or by ion-exchange chromatography.

Protocol 3: N-Boc Protection of Oxan-4-yl Glycine

For use in peptide synthesis, the amino group of oxan-4-yl glycine must be protected. This protocol describes the widely used Boc protection.[9]

Materials:

-

Oxan-4-yl glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na2CO3)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Citric acid solution (1 M)

Procedure:

-

Dissolve oxan-4-yl glycine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-oxan-4-yl glycine as a white solid or oil.[9]

Applications in Medicinal Chemistry

The unique properties of oxan-4-yl glycine make it a valuable building block in several areas of drug discovery.

Peptidomimetics

The incorporation of oxan-4-yl glycine into peptide sequences can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity.[3][10] This has been demonstrated in the development of ligands for melanocortin receptors, where tetrahydropyran-based scaffolds designed as tripeptide mimetics showed biological activity.[6][11]

Caption: Conformational constraint enhancing receptor binding.

CNS Drug Discovery

Glycine is a key neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and a co-agonist at NMDA receptors.[12][13] The development of molecules that can modulate glycinergic neurotransmission is a promising strategy for treating a range of CNS disorders.[14] Conformationally constrained glycine analogues, such as oxan-4-yl glycine, are of interest for the design of selective ligands for glycine transporters and NMDA receptor subtypes. The polarity and metabolic stability imparted by the oxane ring are also advantageous for CNS drug candidates, which must cross the blood-brain barrier.[15][16]

Bioisosteric Replacement

The oxan-4-yl glycine scaffold can be used as a bioisosteric replacement for other cyclic amino acids, such as cycloleucine or piperidine-4-carboxylic acid. This strategy allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics without drastically altering its interaction with the target. For example, replacing a more lipophilic carbocycle with the tetrahydropyran ring can improve solubility and reduce off-target effects related to high lipophilicity.

Conclusion

Oxan-4-yl glycine and its derivatives are valuable and versatile building blocks for modern medicinal chemistry. Their synthesis is achievable through well-established and scalable chemical reactions. The strategic incorporation of this conformationally constrained and physicochemically favorable scaffold can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel and differentiated therapeutics continues to grow, the application of such sophisticated chemical tools will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Novel tetrahydropyran-based peptidomimetics from a bioisosteric transformation of a tripeptide. Evidence of their activity at melanocortin receptors. Bioorganic & Medicinal Chemistry, [Link]

-

Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate, [Link]

-

Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands. PubMed, [Link]

-

Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Publications, [Link]

-

Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. PrepChem.com, [Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PMC, [Link]

-

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, [Link]

-

Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses, [Link]

-

Experimental Procedures. The Royal Society of Chemistry, [Link]

- Preparation method of Boc-glycine.

-

Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. ChemRxiv, [Link]

-

Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv, [Link]

-

Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. PMC, [Link]

- Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.

-

Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PMC, [Link]

-

1-Oxa-3,8-diazaspiro[2][11]decan-2-one. Changzhou Sinowa Chemical Co.,Ltd, [Link]

-

Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. PubMed, [Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. UM Impact, [Link]

-

The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. PubMed, [Link]

-

Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. MDPI, [Link]

-

Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. MDPI, [Link]

-

Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. ResearchGate, [Link]

-

Glycine neurotransmission: Its role in development. Frontiers, [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, [Link]

-

Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. ResearchGate, [Link]

-

NMDA receptor coagonist glycine site: evidence for a role in lateral hypothalamic stimulation of feeding. PubMed, [Link]

-

Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. ResearchGate, [Link]

-

4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI, [Link]

-

New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice. PubMed, [Link]

-

Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science Publisher, [Link]

-

Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. ResearchGate, [Link]

-

Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC, [Link]

-

Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. ResearchGate, [Link]

-

Beneficial Effects of the Amino Acid Glycine. PubMed, [Link]

-

Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studies. ResearchGate, [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydropyran-based peptidomimetics from a bioisosteric transformation of a tripeptide. Evidence of their activity at melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE | 39124-19-1 [sigmaaldrich.com]

- 9. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Tetrahydropyran-4-yl Peptide Fragments

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Aggregation and Solubility Barriers in THP-Peptide Synthesis

Executive Summary & Technical Context

The Issue: Tetrahydropyran-4-yl (THP) moieties are increasingly utilized in drug discovery as non-aromatic bioisosteres for phenyl or cyclohexyl rings, offering improved metabolic stability and lowered lipophilicity (LogP). However, incorporating THP-based amino acids (e.g., 4-aminotetrahydropyran-4-carboxylic acid) into peptide backbones introduces unique synthetic challenges.

The Mechanism of Failure:

Unlike standard hydrophobic residues (Leu, Val), THP residues possess a cyclic ether oxygen. While this lowers overall lipophilicity compared to a cyclohexyl ring, the rigid chair conformation of the THP ring creates significant steric bulk . When coupled in sequence, this bulk promotes early-onset

-

Incomplete Coupling: Steric hindrance prevents the activated amino acid from reaching the N-terminus.

-

Solvent Exclusion: The growing peptide chain collapses, excluding reaction solvents (DMF/DCM).

-

Post-Cleavage Precipitation: The deprotected fragment "crashes out" in aqueous buffers due to inter-chain hydrophobic stacking.

This guide provides self-validating protocols to disrupt these aggregates and ensure high-purity synthesis.

Diagnostic Workflow

Before altering your protocol, determine if the issue is Kinetic (slow reaction) or Thermodynamic (aggregation/solubility).

Figure 1: Decision tree for diagnosing THP-peptide synthesis failures. Use this logic to select the correct protocol below.

Module 1: Synthesis Optimization (SPPS)

The "Magic Mixture" & Chaotropic Wash Strategy

Standard solvents like DMF are often insufficient to solvate THP-rich sequences once secondary structures form.[1] We utilize a "Magic Mixture" to disrupt hydrogen bonding and a Chaotropic Wash to denature the peptide on-resin.[1]

Theory: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) act as chaotropes, disrupting the inter-chain hydrogen bonds (beta-sheets) that cause the resin to shrink.

Protocol A: The Chaotropic Coupling Workflow

| Step | Reagent/Action | Duration | Purpose |

| 1. Swell | DCM (Dichloromethane) | 2 x 10 min | Maximizes resin bead expansion. |

| 2. Wash | 0.8M LiCl in DMF | 3 x 2 min | CRITICAL: Disrupts pre-formed aggregates. |

| 3. Wash | DMF (Anhydrous) | 2 x 1 min | Removes excess salt (LiCl can interfere with activation). |

| 4. Couple | "Magic Mixture" (see below) | 60-120 min | Solvates hydrophobic domains. |

| 5. Monitor | Kaiser Test | -- | Verify completion. |

Recipe: The "Magic Mixture"

-

DCM (Dichloromethane): 1 Part

-

NMP (N-Methyl-2-pyrrolidone): 1 Part[1]

-

Optional Additive: 1% Triton X-100 (detergent) or 2M Ethylene Carbonate.

Expert Insight: For THP residues specifically, the ether oxygen can interact with LiCl. Ensure the wash step (Step 3) is thorough to prevent lithium complexation with the incoming activated ester.

Module 2: Structural & Thermal Modifications

Microwave-Assisted Synthesis

The steric bulk of the THP ring (chair conformation) makes nucleophilic attack slow. Thermal energy is required to overcome this barrier.

Protocol B: Microwave Settings for THP-Amino Acids

-

Temperature: 75°C (Standard) or 90°C (Difficult).

-

Power: 30-50W (limit power to prevent racemization).

-

Time: 5 minutes (Ram) + 10 minutes (Hold).

-

Note: If using Cys or His, limit temperature to 50°C to prevent side reactions (racemization/epimerization).

Resin Selection Data

Choosing the right solid support is the first line of defense against aggregation.

| Resin Type | Loading (mmol/g) | Suitability for THP Peptides | Why? |

| ChemMatrix (PEG) | 0.4 - 0.6 | High | PEG backbone solvates hydrophobic chains better than PS. |

| Tentagel (PEG-PS) | 0.2 - 0.3 | High | Low loading reduces inter-chain interaction distance. |

| Polystyrene (PS) | > 0.8 | Low | High loading promotes rapid aggregation of THP clusters. |

Module 3: Isolation & Purification

The "Crash Out" Phenomenon

THP peptides often precipitate immediately upon cleavage from the resin or during HPLC loading. This is because the removal of protecting groups exposes the hydrophobic core.

Protocol C: High-Solubility Cleavage & Loading

1. Cleavage Cocktail Selection: Use Reagent K or Reagent B modified with DTT if Methionine is absent.

-

Standard: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).[4][5][6]

-

Modification: If the peptide is extremely hydrophobic, add 5% Dichloromethane (DCM) to the cleavage cocktail to keep the peptide solubilized in the TFA.

2. HPLC Sample Preparation (The "Dissolution Ladder"): Do not attempt to dissolve directly in water/acetonitrile. Follow this order:

-

Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or Formic Acid (pure).

-

Sonicate for 5 minutes.

-

Dilute slowly with 50% Acetonitrile/Water.

-

Inject onto the column (ensure column is heated to 60°C to maintain solubility during chromatography).

Visualizing the Solution: Disruption Mechanism

The following diagram illustrates how Chaotropic Salts (LiCl) and Solvent choices (NMP/HFIP) physically intervene in the aggregation process of THP peptides.

Figure 2: Mechanism of Action. LiCl attacks the hydrogen bond network, while NMP/DMSO solvates the lipophilic THP rings, forcing the chains apart to allow reagent access.

Frequently Asked Questions (FAQ)

Q1: My THP-peptide fails the Kaiser test even after double coupling. What next? A: If double coupling fails, switch to HATU or COMU as the coupling reagent instead of HBTU/DIC. If it still fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences, and proceed. Alternatively, use a pseudoproline dipeptide at the position preceding the THP residue to induce a "kink" in the backbone and disrupt aggregation [1].

Q2: Can I use THP as a protecting group to improve solubility? A: Yes. If your THP is a protecting group (e.g., on Ser/Thr) rather than a backbone element, it generally improves solubility compared to Trt or tBu groups. However, if you are building a scaffold containing THP rings, you must treat it as a "difficult sequence" [2].

Q3: The peptide precipitates in the HPLC column. How do I fix this? A: This is common for THP fragments.

-

Heat the Column: Run your HPLC at 60°C.

-

Change the Buffer: Use 0.1% TFA in Isopropanol/Acetonitrile (1:1) as Mobile Phase B instead of pure Acetonitrile. Isopropanol has better solvating power for lipophilic ethers.

References

-

BenchChem. (2025).[1][7] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

-

Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from

-

Biotage. (2023).[8] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[4][5] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. peptide.com [peptide.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

Technical Support Center: Purification of Ethyl 2-amino-2-(oxan-4-yl)acetate Hydrochloride

Introduction

Welcome to the technical support hub for Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (also known as Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl).

This intermediate is a critical building block in the synthesis of peptidomimetics and GlyT1 inhibitors. Its structural combination of a polar tetrahydropyran ring and an ionizable amine hydrochloride creates a unique solubility profile that often leads to "oiling out" rather than crystallization during workup. This guide provides field-proven protocols to overcome these isolation challenges.

Part 1: The Golden Path (Standard Purification Protocol)

Core Methodology: Displacement Crystallization

The most reliable method for isolating this compound from a reaction mixture (typically an esterification using

Step-by-Step Protocol

| Step | Action | Technical Rationale |

| 1. Concentration | Evaporate the reaction mixture to dryness under reduced pressure ( | Removes bulk solvent (EtOH) and excess thionyl chloride. High heat can trigger ester hydrolysis or darkening. |

| 2. Azeotropic Drying | Re-dissolve the residue in Toluene ( | Critical Step: Removes trace water and HCl gas. Residual water prevents crystallization and promotes hydrolysis. |

| 3. Dissolution | Dissolve the resulting oil/gum in the minimum volume of warm absolute Ethanol ( | The HCl salt is highly soluble in EtOH. Using "wet" ethanol will lower yield significantly. |

| 4. Precipitation | Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise with vigorous stirring until persistent cloudiness appears. Ratio target: 1:3 (EtOH:Ether). | MTBE is preferred over |

| 5. Aging | Cool the slurry to | Allows crystal growth and maximizes yield. |

| 6. Isolation | Filter under | The salt is hygroscopic; minimizing air exposure prevents "gumming" on the filter. |

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process, specifically addressing the common "Oiling Out" scenario.

Figure 1: Logic flow for the isolation of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl, highlighting the critical loop for handling oily residues.

Part 3: Troubleshooting & FAQs

Q1: The product turned into a sticky oil upon adding ether. How do I fix this?

Diagnosis: This is the most common issue with pyran-amino esters. It usually indicates either:

-

Too rapid addition of the anti-solvent.

-

Residual Ethanol concentration is too high.

-

Temperature was too high during addition.

The Fix (Trituration Protocol):

-

Stop stirring and let the oil settle.

-

Decant the supernatant (cloudy solvent).

-

Add fresh Diethyl Ether (anhydrous) to the oil.

-

Vigorously scratch the side of the flask with a glass rod while stirring. The friction often induces nucleation.

-

If it remains oily, sonicate the flask for 5 minutes. The oil should harden into a white solid.

Q2: My NMR shows a "broad hump" around 8.5 ppm and extra triplets. Is it pure?

Analysis:

-

Broad Hump (8.0–8.9 ppm): This is the ammonium (